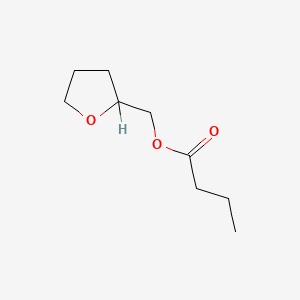
四氢糠醇丁酸酯
描述
Tetrahydrofurfuryl butyrate is an organic compound belonging to the class of fatty acid esters. It is known for its fruity aroma, often described as having pineapple, banana, and tropical fruit nuances . This compound is commonly used as a flavoring agent in the food industry .
科学研究应用
Tetrahydrofurfuryl butyrate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Its aroma properties make it useful in studies related to olfactory receptors and flavor perception.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.
作用机制
Target of Action
Tetrahydrofurfuryl butyrate is a fatty acid ester . It is used as a flavoring agent in the food industry . The primary targets of Tetrahydrofurfuryl butyrate are likely to be the taste receptors in the human body, specifically those that respond to the flavors it imparts.
Mode of Action
Upon ingestion, it imparts specific flavors, such as pineapple and cheese , which are detected by these receptors. This interaction triggers a signal transduction pathway, leading to the perception of taste.
Pharmacokinetics
It is known that the compound is used as a flavoring agent, suggesting that it is likely to be rapidly absorbed and metabolized in the body to exert its flavor-enhancing effects .
Result of Action
The primary result of Tetrahydrofurfuryl butyrate’s action is the enhancement of flavor in foods. By interacting with taste receptors, it imparts specific flavors, enhancing the overall taste experience . .
Action Environment
The action of Tetrahydrofurfuryl butyrate is influenced by various environmental factors. For instance, the compound’s flavor-enhancing effects may be affected by the overall composition of the food in which it is used. Additionally, factors such as pH and temperature could potentially influence its stability and efficacy .
生化分析
Biochemical Properties
Tetrahydrofurfuryl butyrate plays a role in biochemical reactions as a fatty acid ester. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids . This interaction is crucial for the metabolism and breakdown of tetrahydrofurfuryl butyrate in biological systems. Additionally, it may interact with transport proteins that facilitate its movement across cellular membranes.
Cellular Effects
Tetrahydrofurfuryl butyrate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, butyrate, a related compound, is known to modulate cell proliferation, differentiation, and function in the gastrointestinal tract . Tetrahydrofurfuryl butyrate may exhibit similar effects, impacting the expression of genes involved in metabolic pathways and influencing cellular energy balance.
Molecular Mechanism
The molecular mechanism of tetrahydrofurfuryl butyrate involves its interaction with specific biomolecules. It may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. For example, butyrate is known to act as a histone deacetylase inhibitor, affecting gene expression by altering chromatin structure . Tetrahydrofurfuryl butyrate may exert its effects through similar mechanisms, influencing the transcriptional regulation of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrahydrofurfuryl butyrate can change over time. Its stability and degradation are important factors to consider. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that butyrate can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of tetrahydrofurfuryl butyrate vary with different dosages in animal models. At low doses, it may have beneficial effects on metabolic health, such as improving lipid profiles and reducing inflammation . At high doses, it may exhibit toxic or adverse effects, including gastrointestinal disturbances and alterations in gut microbiota composition . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.
Metabolic Pathways
Tetrahydrofurfuryl butyrate is involved in various metabolic pathways. It is metabolized by esterases into tetrahydrofurfuryl alcohol and butyric acid . These metabolites can further participate in metabolic processes, such as the tricarboxylic acid cycle and fatty acid oxidation. The compound’s metabolism may also influence metabolic flux and the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of tetrahydrofurfuryl butyrate within cells and tissues involve specific transporters and binding proteins. It may be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can be distributed to various cellular compartments, including the cytoplasm and organelles, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of tetrahydrofurfuryl butyrate is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy metabolism, or to the nucleus, where it can affect gene expression by interacting with chromatin-modifying enzymes.
准备方法
Tetrahydrofurfuryl butyrate can be synthesized through the esterification of tetrahydrofurfuryl alcohol with butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process . Industrial production methods may involve continuous processes with optimized reaction conditions to ensure high yield and purity .
化学反应分析
Tetrahydrofurfuryl butyrate undergoes various chemical reactions, including:
Common reagents used in these reactions include sulfuric acid for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction . The major products formed from these reactions are tetrahydrofurfuryl alcohol, butyric acid, and their respective derivatives .
相似化合物的比较
Tetrahydrofurfuryl butyrate can be compared with other similar compounds, such as:
Furfuryl butyrate: Similar in structure but lacks the tetrahydrofuran ring, resulting in different aroma characteristics.
Tetrahydrofurfuryl acetate: Similar ester but with an acetate group instead of a butyrate group, leading to different chemical properties and uses.
Tetrahydrofurfuryl propionate: Another similar ester with a propionate group, used in different flavor applications.
Tetrahydrofurfuryl butyrate is unique due to its specific combination of the tetrahydrofuran ring and butyrate group, which imparts its distinctive aroma and chemical properties .
属性
IUPAC Name |
oxolan-2-ylmethyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZVDLFOAZNCBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862877 | |
| Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Heavy sweet aroma reminiscent of apricot and pineapple | |
| Record name | Tetrahydrofurfuryl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | Tetrahydrofurfuryl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.007-1.013 | |
| Record name | Tetrahydrofurfuryl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2217-33-6, 92345-48-7 | |
| Record name | Tetrahydrofurfuryl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrofurfuryl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (tetrahydro-2-furyl)methyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROFURFURYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41378D174 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetrahydrofurfuryl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tetrahydrofurfuryl butyrate affect plant tissue development?
A: Tetrahydrofurfuryl butyrate exhibits a unique effect on bean plants, notably the absence of root primordia formation near the application site []. Instead, it primarily stimulates xylem tissue, leading to callus formation largely composed of parenchymatous cells with areas of meristematic activity []. This response is localized within a few millimeters of the application site, unlike other tested substances [].
Q2: What is the significance of studying tetrahydrofurfuryl butyrate's impact on plants?
A2: Understanding the specific effects of tetrahydrofurfuryl butyrate on plant tissue, particularly its localized action and stimulation of specific cell types, can provide valuable insights into plant growth regulation and potential applications in agriculture. For instance, it could be further investigated for its use in controlling plant development or inducing specific tissue growth.
Q3: Can tetrahydrofurfuryl butyrate be synthesized enzymatically, and what are the advantages of this approach?
A: While the provided abstracts don't detail the enzymatic synthesis process, one abstract mentions the use of immobilized lipase for esterification and transesterification reactions in producing tetrahydrofurfuryl butyrate []. Enzymatic synthesis offers several benefits over traditional chemical methods, including milder reaction conditions, higher selectivity, and reduced environmental impact. Further research in this area could optimize the enzymatic synthesis of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-CHLORO-2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE](/img/structure/B1348693.png)
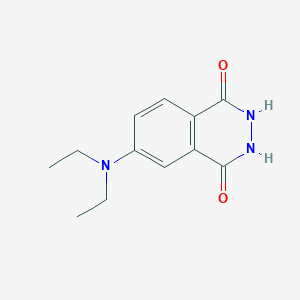
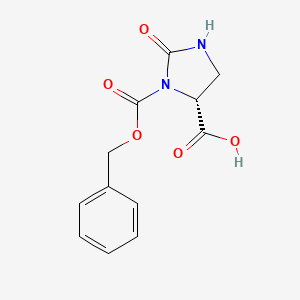
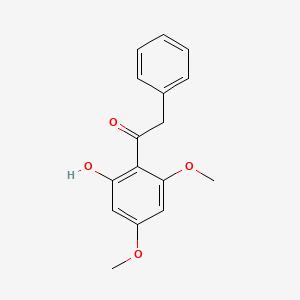
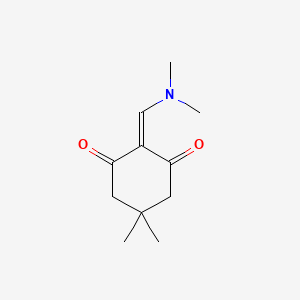
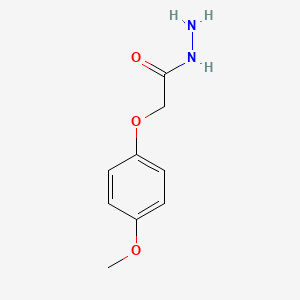
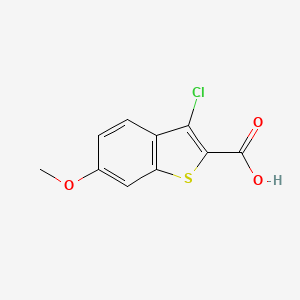
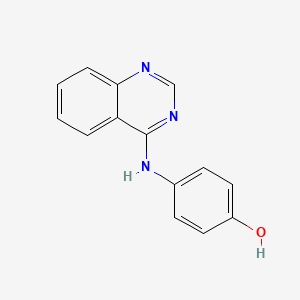

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)
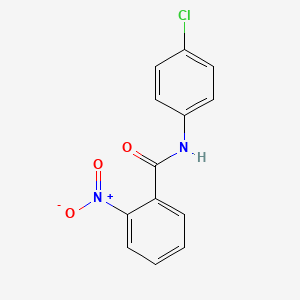
![5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1348718.png)
![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)

